Gliovictin

Übersicht

Beschreibung

Gliovictin is a sulfur-containing natural product derived from marine microorganisms. It was first isolated from the marine-derived fungus Asteromyces cruciatus in 1987 by Shin and Fenical . This compound belongs to the class of epidithiodioxopiperazines, which are known for their unique sulfur-bridged dioxopiperazine structure and potent biological activities .

Wirkmechanismus

Target of Action

Gliovictin, a member of the epidithiodioxopiperazine class of alkaloids , is known for its potent biological activity It’s worth noting that epidithiodioxopiperazines like this compound generally exhibit potent biological activity, which suggests they interact with key biological targets .

Mode of Action

Epidithiodioxopiperazines, the class of compounds to which this compound belongs, are known to exhibit cytotoxic effects via various mechanisms, including suppression of immune function, inflammation, antiangiogenesis, dna damage by ros production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .

Biochemical Pathways

The epidithiodioxopiperazine class of compounds, which includes this compound, is known to impact a variety of physiological properties and biochemical pathways .

Result of Action

This compound, like other epidithiodioxopiperazines, exhibits potent biological activity . It has been suggested that these compounds can cause cytotoxic effects, including DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of Gliovictin are not fully understood due to the limited research available. As a member of the epidithiodioxopiperazine class of alkaloids, this compound likely interacts with various enzymes, proteins, and other biomolecules. These interactions could potentially influence biochemical reactions within cells .

Cellular Effects

Many epidithiodioxopiperazines exhibit potent biological activity, influencing cell function, signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.

Molecular Mechanism

Epidithiodioxopiperazines often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of gliovictin involves the formation of the sulfur-bridged dioxopiperazine core. This can be achieved through various synthetic routes, including the use of aromatic amino acids such as tyrosine or phenylalanine as starting materials

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using marine-derived fungi. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound . The compound is then extracted and purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Gliovictin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The sulfur atoms in its structure make it particularly susceptible to oxidation reactions, leading to the formation of sulfoxides and sulfones .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize this compound to its sulfoxide or sulfone derivatives.

Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound, although this is less common due to the stability of the sulfur bridge.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Gliovictin has a wide range of scientific research applications due to its potent biological activities:

Chemistry: this compound serves as a model compound for studying sulfur-bridged dioxopiperazines and their reactivity.

Biology: It is used to investigate the biological roles of sulfur-containing natural products in marine microorganisms.

Vergleich Mit ähnlichen Verbindungen

- Gliotoxin

- Hyalodendrin

- Chetomin

Gliovictin stands out among these compounds due to its unique marine-derived origin and its potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Gliovictin is a sulfur-containing compound derived from fungi, particularly known for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its anticancer properties, mechanisms of action, and other therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by the chemical formula and is classified as a thiodioxopiperazine. Its structure contributes to its biological activities, particularly through the presence of disulfide bonds that are crucial for its interaction with biological molecules.

Anticancer Activity

Mechanisms of Action

This compound exhibits significant anticancer activity across various cancer cell lines. The mechanisms through which this compound operates include:

- Covalent Bond Formation : this compound can form mixed disulfide bonds with cellular proteins, leading to alterations in protein function and cellular signaling pathways .

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, which can lead to apoptosis .

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines : this compound has shown potent cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Remarks MCF7 42 Significant inhibition observed HeLa 3.5 High sensitivity to this compound HCT-116 2.45 Strong cytotoxicity noted - Inhibition of Tumor Growth : In vivo studies have indicated that this compound can inhibit tumor growth in xenograft models, further supporting its potential as an anticancer agent .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits a range of other biological activities:

- Antimicrobial Effects : this compound has been shown to possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Immunosuppressive Effects : Similar to other thiodioxopiperazines, this compound may modulate immune responses, which could be beneficial in conditions requiring immunosuppression .

Eigenschaften

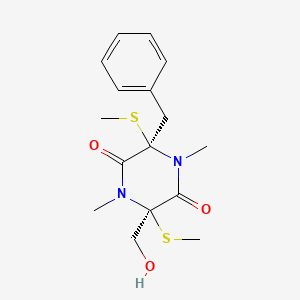

IUPAC Name |

(3R,6R)-3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIJHVRXTHDGKV-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@](N(C(=O)[C@@]1(CC2=CC=CC=C2)SC)C)(CO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known natural sources of Gliovictin?

A1: this compound has been isolated from several fungal species. It was originally discovered in the terrestrial fungus Helminthosporium victoriae []. Further research identified this compound in the marine-derived fungus Asteromyces cruciatus [], highlighting the diverse environments where this compound-producing fungi can be found.

Q2: Has the total synthesis of this compound been achieved?

A2: Yes, several research groups have successfully synthesized this compound. One study focused on an efficient synthetic route, constructing the characteristic hydroxymethyl moiety via a 3-formyl-2,5-piperazinedione intermediate [, ]. Another study described the syntheses of both (±)-Gliovictin and (±)-Hyalodendrin, a related fungal metabolite []. These synthetic achievements are crucial for further investigations into this compound's biological activity and potential applications.

Q3: Were other known bioactive compounds found alongside this compound in Asteromyces cruciatus?

A3: Yes, the investigation of Asteromyces cruciatus yielded several other known bioactive compounds along with this compound. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.